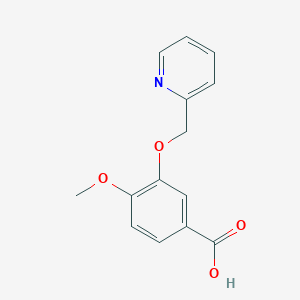

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid

Descripción

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid (CAS: 187970-67-8) is a benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . Its structure features a methoxy group at the 4-position and a pyridin-2-ylmethoxy substituent at the 3-position of the aromatic ring. Notably, pyridine-containing benzoic acids often exhibit enhanced solubility and metal-binding properties compared to simpler aromatic acids .

Propiedades

IUPAC Name |

4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-6-5-10(14(16)17)8-13(12)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLDZOGFRIGRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-formyl-3-(pyridin-2-ylmethoxy)benzoic acid.

Reduction: Formation of 4-methoxy-3-(pyridin-2-ylmethoxy)benzyl alcohol.

Substitution: Formation of 4-chloro-3-(pyridin-2-ylmethoxy)benzoic acid.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid exhibits potential anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways by binding to their active sites, thus preventing substrate interaction. Further investigations are required to quantify these interactions and elucidate the underlying mechanisms.

Anticancer Research

The compound is also being explored for its anticancer properties. Its structural features may allow it to modulate pathways involved in tumor progression. Studies have shown that it could influence cancer cell growth by interacting with key regulatory proteins or enzymes, although detailed mechanistic studies are still necessary to confirm these effects.

Synthetic Applications

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid serves as a valuable building block for synthesizing more complex organic molecules. The synthesis typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol, often facilitated by dehydrating agents like thionyl chloride or phosphorus oxychloride to promote the formation of ester linkages.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Interaction Studies : Research has focused on the binding affinity of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid to various enzymes involved in inflammatory responses and cancer progression. These studies suggest that it may serve as a competitive inhibitor or allosteric modulator, influencing enzyme activity and potentially leading to therapeutic applications.

- Synthesis of Derivatives : The compound has been utilized as a precursor for synthesizing derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. This approach is vital for drug development processes aimed at optimizing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Functional Properties

Table 2: Substituent Effects on Properties

- Electronic Effects : The pyridin-2-ylmethoxy group enhances electron density at the aromatic ring, facilitating electrophilic substitutions. In contrast, nitro or trifluoromethyl groups (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid ) introduce electron-withdrawing effects, altering reactivity.

Actividad Biológica

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid (commonly referred to as MPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid features a methoxy group and a pyridine ring, which are essential for its biological properties. The synthesis of MPBA typically involves the reaction of 4-methoxybenzoic acid with pyridine derivatives under specific conditions to yield the desired compound. The synthetic route can be optimized for yield and purity using various catalysts and solvents.

1. Antimicrobial Activity

Research indicates that MPBA exhibits significant antimicrobial properties. A study evaluating various derivatives of benzoic acid reported that MPBA showed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics .

2. Anticancer Properties

MPBA has also been investigated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective concentrations for therapeutic use .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications on the pyridine ring significantly influence the biological activity of MPBA. For instance, substituents on the pyridine nitrogen or alterations in the methoxy group can enhance or diminish its efficacy as an antimicrobial or anticancer agent. These insights are crucial for designing more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of MPBA against various pathogens. The results indicated that MPBA had a lower MIC than conventional antibiotics like penicillin, suggesting its potential as an alternative treatment in resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies

In another investigation, MPBA was tested on human breast cancer cell lines (MCF-7). The findings showed that treatment with MPBA led to a significant reduction in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these observations, indicating that MPBA could be a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

- Key Steps :

- Core Synthesis : Start with 3-hydroxy-4-methoxybenzoic acid derivatives. Introduce the pyridin-2-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction using 2-(hydroxymethyl)pyridine .

- Reagent Selection : Use mild oxidizing agents (e.g., KMnO₄) for controlled oxidation of intermediates. Catalytic acids (e.g., acetic acid) enhance coupling efficiency .

- Condition Optimization : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or THF) to balance reactivity and stability. Monitor pH to prevent ester hydrolysis .

- Yield Improvement : Employ column chromatography or recrystallization (e.g., methanol/water mixtures) for purification .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use DMSO-d₆ as a solvent. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and pyridyl protons (δ 8.0–8.5 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), pyridyl carbons (δ 120–150 ppm) .

2. HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

3. FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) . - Purity Assessment : Use HPLC with a C18 column (MeCN/H₂O gradient) to verify ≥95% purity .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the methoxy and carboxylic acid groups .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the ester or ether linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : If NMR signals for the pyridylmethoxy group overlap with aromatic protons:

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

Q. How can computational methods enhance the understanding of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CCR5 receptor). Focus on hydrogen bonding (carboxylic acid) and π-π stacking (pyridyl group) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What green chemistry approaches can be applied to its synthesis?

Methodological Answer:

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refine with SHELXL-2018/3 to model disorder (e.g., methoxy group rotation) .

- Validation : Check R-factor (<5%) and electron density maps for omitted regions .

Contradictions and Limitations in Current Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.